molecular formula C10H10F2O3 B1407659 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid CAS No. 1706430-83-2

2,3-Difluoro-5-methoxy-4-methylphenylacetic acid

Cat. No. B1407659
CAS RN: 1706430-83-2
M. Wt: 216.18 g/mol
InChI Key: YRDGOTDIHBABOY-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methoxy-4-methylphenylacetic acid (DFMMPAA) is an organic compound with a molecular formula of C9H9F2O3. It is a colorless, odorless solid that is soluble in water and alcohols. DFMMPAA is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of polymers, dyes, and catalysts. DFMMPAA has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.

Scientific Research Applications

Analysis of Environmental Contaminants

Studies have focused on the environmental impact and analytical detection of herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which share structural similarities with the compound of interest. These studies explore the distribution, toxicology, and environmental fate of such compounds, highlighting the importance of understanding their behavior and impacts in natural ecosystems and human health (Islam et al., 2017).

Sorption and Environmental Behavior

Research on the sorption of phenoxy herbicides to various environmental matrices, including soil and organic matter, provides insight into how these compounds interact with their surroundings. This knowledge is crucial for predicting the mobility and persistence of similar compounds in the environment (Werner et al., 2012).

Advanced Oxidation Processes

The degradation pathways and by-products of pharmaceuticals like acetaminophen under advanced oxidation processes have been studied, offering a perspective on how complex organic molecules can be broken down in water treatment processes. Such methodologies could be applicable to the study and environmental management of various phenylacetic acid derivatives (Qutob et al., 2022).

Biodegradation and Metabolic Pathways

The microbial degradation of polyfluoroalkyl chemicals, which include structurally complex and environmentally persistent compounds, has been reviewed to understand their biodegradation pathways and the potential for environmental remediation. Insights from these studies could inform approaches to managing compounds with challenging degradation profiles (Liu & Avendaño, 2013).

properties

IUPAC Name

2-(2,3-difluoro-5-methoxy-4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-5-7(15-2)3-6(4-8(13)14)10(12)9(5)11/h3H,4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDGOTDIHBABOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)F)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-5-methoxy-4-methylphenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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